2-[(4-chlorobenzoyl)amino]propanoic Acid
Overview
Description
2-[(4-chlorobenzoyl)amino]propanoic acid, also known as 4-chlorobenzoyl-L-alanine (CBA), is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorobenzoic acid and is composed of a carboxylic acid and an amino acid. CBA is a white crystalline solid with a melting point of 104-106°C. It is soluble in water and ethanol and insoluble in ether and benzene. CBA is used as a reagent in organic synthesis and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Solubility and Thermodynamic Modelling
2-Amino-4-chlorobenzoic acid, a related compound to 2-[(4-chlorobenzoyl)amino]propanoic acid, shows varied solubility in different organic solvents. This solubility is influenced by temperature, and the study of these properties is vital for optimizing its purification process, which is crucial in various scientific applications (Li et al., 2017).
Crystal Structure Analysis
The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing important insights into its molecular arrangement. This is significant for understanding the chemical properties and potential applications in materials science (Kumar et al., 2017).
Fluorescence Derivatisation for Biological Assays
In the field of biochemistry, 3-(Naphthalen-1-ylamino)propanoic acid, a compound similar to 2-[(4-chlorobenzoyl)amino]propanoic acid, has been used for fluorescence derivatisation of amino acids. This application is particularly useful in biological assays due to the strong fluorescence properties of the derivatives (Frade et al., 2007).
Modification of Hydrogels for Medical Applications
The modification of hydrogels with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrates increased thermal stability and promising biological activities. Such modified hydrogels have potential applications in the medical field, particularly in drug delivery systems (Aly & El-Mohdy, 2015).
Anticancer Activity of Derivatives
Some derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, a compound structurally related to 2-[(4-chlorobenzoyl)amino]propanoic acid, show significant anticancer activities. This highlights the potential use of such compounds in the development of new anticancer drugs (Saad & Moustafa, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound 2-[(4-chlorobenzoyl)amino]propanoic Acid, also known as DL-Alanine, N-(4-chlorobenzoyl)-, are currently under investigation . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
Biochemical Pathways
The compound is being studied for its potential effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . The compound is being studied for its potential effects on various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYAHPMLSAGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369540 | |
Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzoyl)amino]propanoic Acid | |
CAS RN |
108462-95-9 | |
Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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